Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]
Brand Name:
Vulcanchem
CAS No.:
171979-66-1
VCID:
VC0064815
InChI:
InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3
SMILES:
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1
Molecular Formula:
C100H108O8P4
Molecular Weight:
1561.8 g/mol
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]
CAS No.: 171979-66-1
Main Products
VCID: VC0064815
Molecular Formula: C100H108O8P4
Molecular Weight: 1561.8 g/mol
CAS No. | 171979-66-1 |
---|---|
Product Name | Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] |
Molecular Formula | C100H108O8P4 |
Molecular Weight | 1561.8 g/mol |
IUPAC Name | 5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
Standard InChI | InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |
Standard InChIKey | JTLQADIQVNKIFC-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
PubChem Compound | 16218443 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume